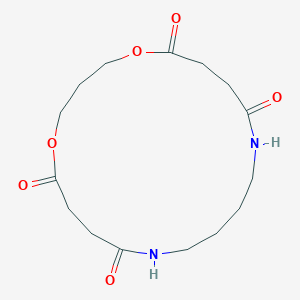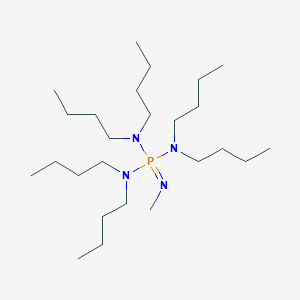![molecular formula C9H15N3O B14428135 1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol CAS No. 79157-64-5](/img/structure/B14428135.png)
1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic aromatic organic compound with two adjacent nitrogen atoms in a six-membered ring. Compounds containing pyridazine rings have shown a wide range of pharmacological activities, making them valuable in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol typically involves the reaction of pyridazine derivatives with ethylamine and propanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The pyridazine ring allows the compound to bind to enzymes and receptors, modulating their activity. This can lead to various physiological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
These compounds share the pyridazine core but differ in their substituents, leading to unique pharmacological properties .
Propriétés
Numéro CAS |
79157-64-5 |
|---|---|
Formule moléculaire |
C9H15N3O |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-[ethyl(pyridazin-3-yl)amino]propan-2-ol |
InChI |
InChI=1S/C9H15N3O/c1-3-12(7-8(2)13)9-5-4-6-10-11-9/h4-6,8,13H,3,7H2,1-2H3 |
Clé InChI |
DVMNMKPINBGDIF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(C)O)C1=NN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


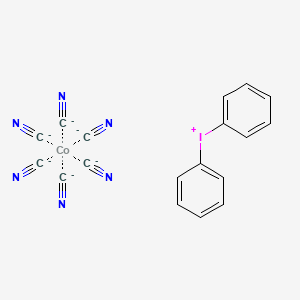
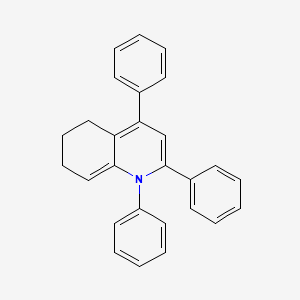
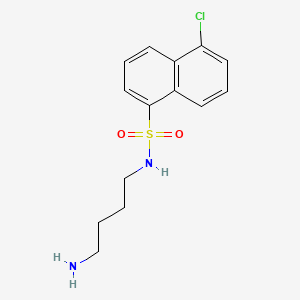
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)




![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
